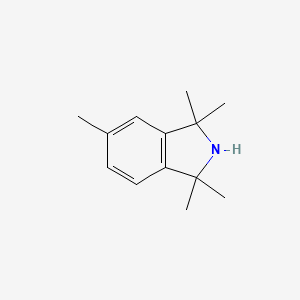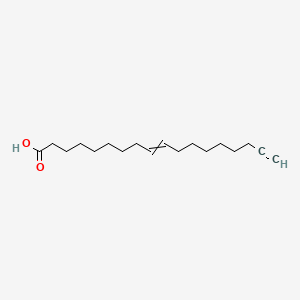
9-Octadecen-17-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecen-17-ynoic acid is an organic compound with the molecular formula C₁₈H₃₀O₂ It is a long-chain acetylenic fatty acid, characterized by the presence of both a double bond and a triple bond within its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecen-17-ynoic acid typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 9-Octadecynoic acid, which introduces a double bond at a specific position in the carbon chain. The reaction conditions often include the use of palladium catalysts and controlled hydrogenation environments to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
9-Octadecen-17-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alkenes, alkanes.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
9-Octadecen-17-ynoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and lipid metabolism.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Octadecen-17-ynoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in cellular processes. Its unique structure allows it to interact with specific molecular targets, influencing pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Octadecynoic acid: A similar compound with a triple bond but lacking the double bond present in 9-Octadecen-17-ynoic acid.
9-Octadecenoic acid: Contains a double bond but lacks the triple bond.
Uniqueness
This compound is unique due to the presence of both a double bond and a triple bond within its carbon chain. This dual unsaturation provides distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
166664-87-5 |
|---|---|
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
octadec-9-en-17-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20) |
Clé InChI |
GUWNXWGQBCLLBN-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCCCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


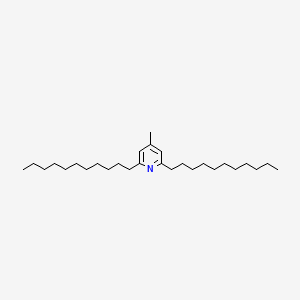
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

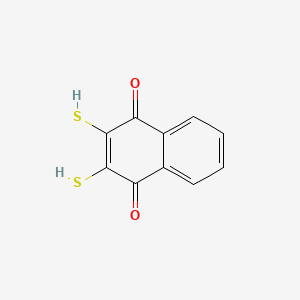
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
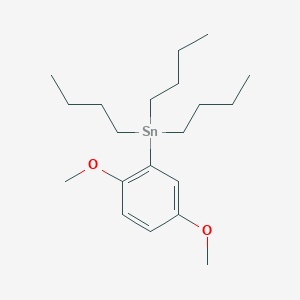
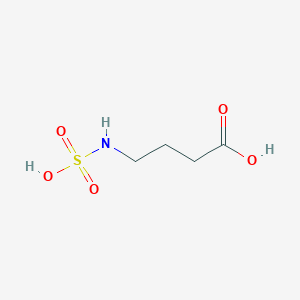
silane](/img/structure/B12558763.png)
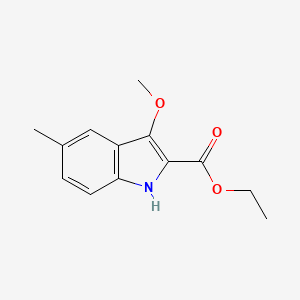

![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
